Cas no 2137806-69-8 (7-Benzofuranmethanesulfonamide, 2,3-dihydro-)
7-Benzofuranmethanesulfonamide, 2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 7-Benzofuranmethanesulfonamide, 2,3-dihydro-
-
- Inchi: 1S/C9H11NO3S/c10-14(11,12)6-8-3-1-2-7-4-5-13-9(7)8/h1-3H,4-6H2,(H2,10,11,12)
- InChI Key: AMDLWQSFOSRBSE-UHFFFAOYSA-N
- SMILES: O1C2=C(CS(N)(=O)=O)C=CC=C2CC1
7-Benzofuranmethanesulfonamide, 2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-679988-0.05g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 0.05g |
$1188.0 | 2023-03-11 | ||
| Enamine | EN300-679988-0.1g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 0.1g |
$1244.0 | 2023-03-11 | ||
| Enamine | EN300-679988-0.25g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 0.25g |
$1300.0 | 2023-03-11 | ||
| Enamine | EN300-679988-0.5g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 0.5g |
$1357.0 | 2023-03-11 | ||
| Enamine | EN300-679988-1.0g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-679988-2.5g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 2.5g |
$2771.0 | 2023-03-11 | ||
| Enamine | EN300-679988-5.0g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 5.0g |
$4102.0 | 2023-03-11 | ||
| Enamine | EN300-679988-10.0g |
(2,3-dihydro-1-benzofuran-7-yl)methanesulfonamide |
2137806-69-8 | 10.0g |
$6082.0 | 2023-03-11 |
7-Benzofuranmethanesulfonamide, 2,3-dihydro- Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 7-Benzofuranmethanesulfonamide, 2,3-dihydro-
Introduction to 7-Benzofuranmethanesulfonamide, 2,3-dihydro- (CAS No. 2137806-69-8)
7-Benzofuranmethanesulfonamide, 2,3-dihydro-, identified by its Chemical Abstracts Service (CAS) number 2137806-69-8, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This heterocyclic sulfonamide derivative has garnered attention due to its structural features and potential biological activities. The presence of both benzofuran and sulfonamide moieties in its molecular framework suggests a unique set of interactions with biological targets, making it a valuable candidate for further investigation.
The molecular structure of 7-Benzofuranmethanesulfonamide, 2,3-dihydro- consists of a benzofuran core substituted with a sulfonamide group at the 7-position. The addition of the 2,3-dihydro substitution further modifies the electronic properties of the benzofuran ring, potentially influencing its reactivity and binding affinity. This compound belongs to a class of molecules that have been extensively studied for their pharmacological properties, particularly in the context of antimicrobial and anti-inflammatory applications.
In recent years, there has been a growing interest in sulfonamide derivatives as pharmacophores due to their ability to modulate enzyme activity and receptor binding. The sulfonamide group, in particular, is known for its versatility in drug design, often serving as a key moiety in the development of drugs with therapeutic efficacy. The benzofuran scaffold, on the other hand, is recognized for its role in enhancing lipophilicity and improving oral bioavailability, which are critical factors in drug development.
One of the most compelling aspects of 7-Benzofuranmethanesulfonamide, 2,3-dihydro- is its potential as a lead compound for the development of novel therapeutic agents. Preclinical studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in inflammatory diseases and infections. The compound's ability to inhibit specific enzymatic pathways has been a focal point of research, with early findings suggesting promising results in vitro.
The synthesis of 7-Benzofuranmethanesulfonamide, 2,3-dihydro- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the benzofuran ring followed by the introduction of the sulfonamide group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to achieve the desired structural modifications.
Recent advancements in computational chemistry have also played a crucial role in understanding the structural and functional properties of 7-Benzofuranmethanesulfonamide, 2,3-dihydro-. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers to predict potential therapeutic effects and optimize drug-like properties. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information.
The pharmacological profile of 7-Benzofuranmethanesulfonamide, 2,3-dihydro- is being actively investigated in various disease models. Initial studies have highlighted its potential efficacy in reducing inflammation and inhibiting bacterial growth. The compound's mechanism of action appears to involve interference with key signaling pathways that are dysregulated in inflammatory conditions. This has led to speculation about its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 7-Benzofuranmethanesulfonamide, 2,3-dihydro- has shown promise as an antimicrobial agent. Preliminary data suggest that it can effectively inhibit the growth of certain bacteria and fungi by disrupting essential cellular processes. This makes it an attractive candidate for developing new antibiotics or antifungal drugs, particularly against multidrug-resistant strains that pose significant challenges to modern medicine.
The safety profile of 7-Benzofuranmethanesulfonamide, 2,3-dihydro- is another critical area of focus. Toxicological studies are being conducted to assess its potential side effects and determine safe dosage levels. These studies are essential for ensuring that the compound can be developed into a viable therapeutic agent without posing unacceptable risks to patients. Preliminary toxicity data have been encouraging, indicating that the compound is well-tolerated at moderate doses.
The development pipeline for 7-Benzofuranmethanesulfonamide, 2,3-dihydro- is still in its early stages; however,it holds significant promise for future clinical applications. Researchers are optimistic about its potential to address unmet medical needs in areas such as inflammation management and antimicrobial therapy. As more data becomes available,the compound's therapeutic potential will continue to be evaluated through preclinical and clinical trials.
The interdisciplinary nature of research on 7-Benzofuranmethanesulfonamide,2,3-dihydro- underscores the importance of collaboration between chemists,pharmacologists,and biologists。This collaborative approach allows for a comprehensive understanding of the compound's properties,from its synthesis and structure to its biological effects and clinical applications。Such collaboration is essential for advancing drug discovery efforts and bringing new therapies to patients who need them most。
2137806-69-8 (7-Benzofuranmethanesulfonamide, 2,3-dihydro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)